molecular formula C12H17BrClN3OSi B8152131 5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8152131
M. Wt: 362.72 g/mol
InChI Key: ZDPCHJKIUABEQF-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a halogenated pyrrolopyrimidine derivative featuring a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N7 position. The SEM group enhances solubility and stability during synthetic procedures while allowing selective deprotection under acidic conditions (e.g., HCl or TFA) . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as CHK1 and JAK1 inhibitors . Its molecular formula is C₁₂H₁₇BrClN₃OSi (MW: 362.74), with a CAS registry number 1034769-73-7 .

Properties

IUPAC Name

2-[(5-bromo-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClN3OSi/c1-19(2,3)5-4-18-8-17-6-9(13)10-11(14)15-7-16-12(10)17/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPCHJKIUABEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=CN=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Material: : The synthesis often begins with a substituted pyrimidine or pyrrole compound.

  • Bromination and Chlorination: : These steps involve the introduction of bromine and chlorine atoms to the core structure. Reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl₂) are commonly used.

  • Introduction of Trimethylsilyl Group: : Trimethylsilyl chloride (TMSCl) in the presence of a base is used to introduce the trimethylsilyl group.

  • Reaction Conditions: : Reactions are typically conducted under inert atmosphere (argon or nitrogen) and may require temperature control to prevent decomposition.

Industrial Production Methods

While specific large-scale industrial production methods for this exact compound are proprietary, standard practices involve continuous flow processes to ensure high yield and purity. Safety protocols and environmental considerations are also paramount in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

  • Substitution: : The bromine and chlorine atoms can undergo substitution reactions with nucleophiles.

  • Oxidation: : This compound may participate in oxidation reactions leading to the formation of pyrrolo[2,3-d]pyrimidine oxides.

  • Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrazine or palladium-catalyzed hydrogenation.

Common Reagents and Conditions

  • N-Bromosuccinimide (NBS): : For bromination.

  • Thionyl Chloride (SOCl₂): : For chlorination.

  • Trimethylsilyl Chloride (TMSCl): : For silylation.

  • Hydrazine (N₂H₄): : For reduction.

Major Products Formed

The major products formed from these reactions vary based on the reacting group but often result in substituted pyrrolo[2,3-d]pyrimidine derivatives with potential biological activity.

Scientific Research Applications

This compound has diverse applications across multiple fields:

Chemistry

It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology

Its derivatives are explored for their potential as enzyme inhibitors, offering pathways for therapeutic applications.

Medicine

Research into its derivatives has shown potential in developing treatments for cancers, viral infections, and neurological disorders.

Industry

It is used in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action for derivatives of 5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves:

  • Molecular Targets: : Enzymes and receptors that are critical to disease pathways.

  • Pathways Involved: : Inhibition of key enzymes or interference in DNA/RNA synthesis.

Comparison with Similar Compounds

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Structure : Methyl group at N7 instead of SEM.
  • Molecular Formula : C₇H₅BrClN₃ (MW: 246.49) .
  • Key Differences: The methyl group is smaller and less polar, reducing solubility in organic-aqueous mixed solvents compared to SEM-protected analogs . Limited utility in multi-step syntheses due to irreversible alkylation; unlike SEM, methyl cannot be selectively removed . Used in coupling reactions with aryl acetic acids to generate anticancer agents .

5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Structure : Bulkier triisopropylsilyl (TIPS) group at N5.
  • Molecular Formula : C₁₅H₂₃BrClN₃Si (MW: 388.81) .
  • TIPS is more stable under basic conditions but requires harsh fluoride-based deprotection (e.g., TBAF) .

Functional Group Variations

5-Bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Structure : Additional chlorine at C2.
  • Molecular Formula : C₁₂H₁₆BrCl₂N₃OSi (MW: 397.17) .
  • Key Differences :
    • The dichloro substitution increases electrophilicity at C2 and C4, enabling sequential nucleophilic substitutions.
    • Higher reactivity in Suzuki-Miyaura couplings due to enhanced leaving-group capacity .

5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Structure : Methoxy group at C4 instead of chloro.
  • Molecular Formula : C₈H₈BrN₃O (MW: 242.07) .
  • Key Differences :
    • Methoxy acts as a weaker leaving group, limiting substitution reactions.
    • Used in structure-activity relationship (SAR) studies to evaluate electronic effects on kinase inhibition .

Biological Activity

5-Bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C12H15BrClN3OSi, and it possesses a pyrrolopyrimidine core known for its diverse biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, emphasizing its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.

The primary biological activity of this compound arises from its ability to inhibit specific kinases. Kinases are critical enzymes that regulate various cellular processes through phosphorylation. By binding to the active sites of these enzymes, the compound disrupts signaling pathways essential for cell proliferation and survival, making it particularly relevant in cancer therapy.

Key Mechanisms:

  • Inhibition of Kinases : The compound has shown effectiveness in inhibiting several key kinases involved in tumor growth.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing pro-apoptotic proteins (e.g., caspase-3 and Bax) while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound induces cell cycle arrest, halting the proliferation of cancer cells at critical checkpoints .

Research Findings

Recent studies have highlighted the efficacy of this compound against various cancer cell lines.

Efficacy Against Cancer Cell Lines

A comparative analysis of several pyrrolopyrimidine derivatives demonstrated that this compound exhibits promising cytotoxic effects across multiple cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5-Bromo-4-chloro...HepG2 (Liver Cancer)29 - 59Kinase inhibition, apoptosis induction
5-Bromo-4-chloro...HeLa (Cervical Cancer)40 - 204Cell cycle arrest
5-Bromo-4-chloro...MDA-MB-231 (Breast Cancer)43.15 - 68.17Kinase inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency compared to other known inhibitors like sunitinib.

Case Studies

  • In Vitro Studies : In vitro studies on HepG2 cells revealed that treatment with this compound led to a significant increase in apoptotic markers and a decrease in cell viability, indicating its potential as an effective anticancer agent .
  • Molecular Docking Studies : Molecular docking studies have illustrated that the binding interactions between this compound and target kinases are comparable to those observed with established tyrosine kinase inhibitors (TKIs), suggesting a similar mechanism of action and potential for therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

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